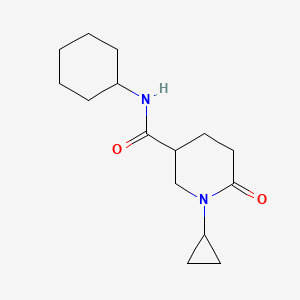
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s and was widely used as an insecticide until it was banned in many countries due to its harmful effects on human health and the environment. Despite its ban, MXC continues to be of interest to researchers due to its unique chemical structure and potential applications in scientific research.
作用機序
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone exerts its effects through binding to estrogen receptors and androgen receptors, as well as other targets in the body. It has been shown to act as an agonist of estrogen receptors, which can lead to increased estrogenic activity in the body. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also acts as an antagonist of androgen receptors, which can lead to decreased androgenic activity in the body.
Biochemical and Physiological Effects
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to affect the levels of various hormones, including estrogen, testosterone, and thyroid hormones. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to affect the levels of neurotransmitters in the brain, including dopamine and serotonin. Additionally, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have effects on the immune system, as it can modulate the production of cytokines and chemokines.
実験室実験の利点と制限
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has well-established methods for detection and quantification. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also has a unique chemical structure that makes it a useful tool for studying the effects of hormones on the brain and behavior. However, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone also has several limitations. It is a toxic compound that can pose risks to researchers and the environment, and it has been banned in many countries. Additionally, 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have non-specific effects on various targets in the body, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the potential neuroprotective effects of 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, as it has been shown to reduce oxidative stress and inflammation in the brain. Another area of interest is the effects of 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone on the immune system, as it has been shown to modulate the production of cytokines and chemokines. Additionally, future research could focus on the development of safer and more specific compounds that can be used as tools for studying the effects of hormones on the brain and behavior.
合成法
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through a multistep process starting from 4-methoxybenzaldehyde and 2-chlorobenzyl chloride. The reaction involves the formation of a Schiff base intermediate, which is then cyclized to form the furanone ring. The final product is obtained through purification and crystallization.
科学的研究の応用
3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and endocrinology. It has been shown to have estrogenic and anti-androgenic properties, which makes it a useful tool in studying the effects of hormones on the brain and behavior. 3-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO3/c1-21-15-8-6-12(7-9-15)17-11-14(18(20)22-17)10-13-4-2-3-5-16(13)19/h2-11H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLAGPKZDDGWPV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940236.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)


![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)

![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)
